molecular formula C9H8N2O3S B8419012 2-Ethylsulfanyl-5-nitrobenzooxazole

2-Ethylsulfanyl-5-nitrobenzooxazole

Cat. No.: B8419012
M. Wt: 224.24 g/mol
InChI Key: FRUONTASXOVPNT-UHFFFAOYSA-N
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Description

2-Ethylsulfanyl-5-nitrobenzooxazole is a benzoxazole derivative characterized by a nitro (-NO₂) substituent at position 5 and an ethylsulfanyl (-SCH₂CH₃) group at position 2 of the fused benzoxazole ring. Benzoxazole derivatives are renowned for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities . The ethylsulfanyl moiety contributes to lipophilicity, which may influence membrane permeability and bioavailability.

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

2-ethylsulfanyl-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C9H8N2O3S/c1-2-15-9-10-7-5-6(11(12)13)3-4-8(7)14-9/h3-5H,2H2,1H3

InChI Key

FRUONTASXOVPNT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Ethylsulfanyl-5-nitrobenzooxazole with structurally or functionally related benzoxazole and heterocyclic derivatives discussed in the literature.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Activities Synthesis Highlights
This compound Benzoxazole 5-NO₂, 2-SCH₂CH₃ Hypothesized: Antimicrobial, antitumor Likely via nucleophilic substitution (inferred)
Compound 3 (Ethyl-2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl) acetate Benzoxazole-tetrazole hybrid 2-Tetrazole-amino, 5-Benzoxazolyl Antibacterial, antifungal, anti-inflammatory Reaction of 2-cyanoamine benzoxazole with sodium azide and ethyl chloroacetate
Thiazolidinone derivatives (11,12) Benzoxazole-thiazolidinone Tetrazole-linked thiazolidinone Antimicrobial, anti-inflammatory Condensation of azomethines with HSCH₂COOH
Oxazole derivatives Oxazole Varied substituents Antiviral, antifungal, antibacterial Multi-step cyclization and functionalization

Key Comparative Analysis:

Structural Features: this compound lacks the tetrazole or thiazolidinone moieties present in compounds like 3 or 11/12. Its nitro and ethylsulfanyl groups contrast with the tetrazole-amino and thiazolidinone functionalities, which are known to enhance hydrogen-bonding and target interactions .

Pharmacological Activities: Compound 3 exhibits broad-spectrum antibacterial and anti-inflammatory activities due to the tetrazole ring, which is associated with nitrogen-rich heterocyclic bioactivity . Thiazolidinone derivatives (11,12) show enhanced anti-inflammatory properties attributed to the thiazolidinone ring’s ability to modulate enzymatic pathways (e.g., COX inhibition) . The absence of this moiety in this compound suggests divergent mechanisms of action.

Synthetic Complexity: The synthesis of Compound 3 involves multi-step reactions, including azide cycloaddition and esterification .

Electronic Effects :

  • The nitro group in this compound creates a strong electron-deficient aromatic system, which may increase susceptibility to nucleophilic attack or redox interactions. This contrasts with the electron-rich tetrazole ring in Compound 3 , which participates in dipole-dipole interactions with biological targets .

Research Implications and Limitations

While the evidence highlights the pharmacological versatility of benzoxazole hybrids, direct data on this compound remain scarce. Future studies should prioritize:

  • Comparative bioactivity assays against pathogens or cancer cell lines.
  • Computational modeling to predict binding affinities relative to tetrazole or thiazolidinone analogs.
  • Synthetic optimization to improve yield and purity.

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